molecular formula C6H11ClN2O2 B3244713 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one CAS No. 1632285-99-4

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one

Cat. No.: B3244713
CAS No.: 1632285-99-4
M. Wt: 178.62 g/mol
InChI Key: WQILCLPMKFDDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one is a heterocyclic organic compound. It belongs to the class of tetrahydropyrimidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring substituted with chlorine, methoxy, and methyl groups, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

    Starting Materials: The synthesis may begin with 2-chloro-5-methoxy-3-methylpyrimidine and an appropriate amine.

    Cyclization Reaction: The cyclization can be achieved by heating the starting materials in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Purification: The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform heating and mixing.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Agents like sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Derivatives: Products formed by substitution of the chlorine atom.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.

    Hydrolyzed Derivatives: Products formed by hydrolysis of the methoxy group.

Scientific Research Applications

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one has various applications in scientific research, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Employed in studies to understand its biological activity and mechanism of action.

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxypyrimidine: Lacks the tetrahydro and methyl groups.

    3-Methyl-5-methoxypyrimidin-4(1H)-one: Lacks the chlorine substitution.

    2-Chloro-3-methylpyrimidin-4(1H)-one: Lacks the methoxy substitution.

Uniqueness

2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of chlorine, methoxy, and methyl groups on the tetrahydropyrimidinone ring can result in distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.

Properties

IUPAC Name

2-chloro-5-methoxy-3-methyl-1,3-diazinan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-9-5(10)4(11-2)3-8-6(9)7/h4,6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQILCLPMKFDDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(NCC(C1=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191632
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632285-99-4
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632285-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(1H)-Pyrimidinone, 2-chlorotetrahydro-5-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 3
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 4
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 5
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one
Reactant of Route 6
2-Chloro-5-methoxy-3-methyltetrahydropyrimidin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.